Einecs 272-470-7

Description

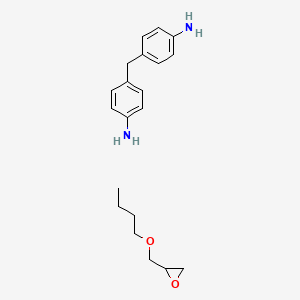

Nomenclature and Structural Characterization of 4-[(4-aminophenyl)methyl]aniline;2-(butoxymethyl)oxirane

The chemical identity of EINECS 272-470-7 is rooted in its two constituent components.

The first component is 4-[(4-aminophenyl)methyl]aniline . Its preferred IUPAC name clearly describes its structure, though it is more commonly known by the synonym 4,4'-Methylenedianiline (B154101) (MDA). matrix-fine-chemicals.com It consists of two aniline (B41778) (aminobenzene) rings linked at the para-positions by a methylene (B1212753) (-CH2-) group. This structure is foundational to its role as a cross-linking agent in polymerization reactions.

Component 1: 4-[(4-aminophenyl)methyl]aniline

| Identifier | Value |

|---|---|

| Preferred IUPAC Name | 4-[(4-aminophenyl)methyl]aniline matrix-fine-chemicals.com |

| Common Synonym | 4,4'-Methylenedianiline (MDA) matrix-fine-chemicals.com |

| CAS Number | 101-77-9 matrix-fine-chemicals.com |

| Molecular Formula | C13H14N2 matrix-fine-chemicals.comstenutz.eu |

| Molecular Weight | 198.27 g/mol stenutz.eu |

| InChIKey | YBRVSVVVWCFQMG-UHFFFAOYSA-N matrix-fine-chemicals.com |

The second component is 2-(butoxymethyl)oxirane , a compound commonly referred to as Butyl glycidyl (B131873) ether (BGE). nist.gov Its structure features an oxirane (or epoxide) ring, a highly strained three-membered ring containing two carbon atoms and one oxygen atom. This ring is attached to a butoxymethyl group. The high reactivity of the epoxide ring is central to its function. solubilityofthings.com

Component 2: 2-(butoxymethyl)oxirane

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(butoxymethyl)oxirane nist.govsolubilityofthings.com |

| Common Synonym | Butyl glycidyl ether (BGE) nist.gov |

| CAS Number | 2426-08-6 nist.gov |

| Molecular Formula | C7H14O2 nist.gov |

| Molecular Weight | 130.18 g/mol nist.gov |

| InChIKey | YSUQLAYJZDEMOT-UHFFFAOYSA-N nist.gov |

The combined entity, This compound , represents the product of the reaction between these two components. The amine groups of MDA react with the epoxide ring of BGE in a ring-opening addition reaction, characteristic of epoxy curing chemistry.

Combined Entity: this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 4-[(4-aminophenyl)methyl]aniline;2-(butoxymethyl)oxirane vulcanchem.com |

| CAS Number | 68855-22-1 vulcanchem.com |

| Molecular Formula | C20H28N2O2 vulcanchem.com |

| Molecular Weight | 328.4 g/mol vulcanchem.com |

| InChI | InChI=1S/C13H14N2.C7H14O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-2-3-4-8-5-7-6-9-7/h1-8H,9,14-15H2;7H,2-6H2,1H3 vulcanchem.com |

Academic Significance and Research Trajectories

The academic and industrial interest in this compound stems directly from the well-established roles of its constituent parts, 4,4'-Methylenedianiline (MDA) and Butyl glycidyl ether (BGE), in polymer science.

4,4'-Methylenedianiline (MDA) is a significant industrial chemical primarily used as a chemical intermediate in the production of polyurethane foams and as a curing agent for epoxy resins. cdc.gov Its bifunctional nature, with two amine groups, allows it to form cross-linked polymer networks, imparting rigidity and thermal stability to the final material. A substantial body of research has been dedicated to MDA, much of it focusing on its toxicological profile. Studies have shown MDA to be mutagenic in specific laboratory tests, such as the Salmonella typhimurium assay (Ames test), following metabolic activation. cdc.gov This has led to extensive investigation into its carcinogenic potential, with national agencies like the National Institute for Occupational Safety and Health (NIOSH) and the Agency for Toxic Substances and Disease Registry (ATSDR) publishing detailed profiles and risk assessments. cdc.govcdc.gov

Butyl glycidyl ether (BGE) serves a critical function as a reactive diluent in epoxy resin systems. cdc.gov Its primary purpose is to reduce the viscosity of the uncured resin, making it easier to process and apply. Because BGE contains an epoxide group, it becomes chemically incorporated into the polymer backbone during the curing process, unlike a non-reactive diluent which would remain as a separate component in the final product. solubilityofthings.com The presence of the flexible butyl group can also modify the mechanical properties of the cured resin.

The combination of MDA and BGE, as represented by This compound , is fundamentally about the creation of epoxy-based materials. Research trajectories for this system focus on the properties of the resulting thermoset polymer. Key areas of investigation include:

Curing Kinetics: Studying the rate and extent of the reaction between the amine and epoxide groups under various conditions (e.g., temperature, catalysts) to optimize processing times and ensure complete curing.

Material Properties: Characterizing the mechanical (e.g., strength, flexibility, toughness), thermal (e.g., glass transition temperature, thermal stability), and chemical resistance properties of the cured resin. These properties are critical for its application in protective coatings, adhesives, electrical components, and composite materials. cdc.gov

Occupational Exposure: Research has also been conducted in occupational settings where workers might be exposed to both MDA and BGE during the handling and curing of epoxy resins. cdc.gov

Given the regulatory scrutiny of MDA, a significant research trajectory involves developing safer alternatives or modifying resin systems to minimize exposure to unreacted MDA. This includes exploring different amine curing agents or alternative resin chemistries that offer similar performance characteristics.

Structure

2D Structure

Properties

CAS No. |

68855-22-1 |

|---|---|

Molecular Formula |

C13H14N2.C7H14O2 C20H28N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4-[(4-aminophenyl)methyl]aniline;2-(butoxymethyl)oxirane |

InChI |

InChI=1S/C13H14N2.C7H14O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-2-3-4-8-5-7-6-9-7/h1-8H,9,14-15H2;7H,2-6H2,1H3 |

InChI Key |

IJHAHALQLXBKNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC1CO1.C1=CC(=CC=C1CC2=CC=C(C=C2)N)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of Einecs 272 470 7

Established Synthetic Pathways and Reaction Conditions

The synthesis of BCFI is most prominently achieved through variations of the Vilsmeier-Haack reaction and multi-step sequences starting from acyclic precursors. Key established pathways include those originating from valeronitrile (B87234), glycine (B1666218), and pentamidine (B1679287) hydrochloride.

Synthesis from Valeronitrile:

A common industrial method begins with valeronitrile. patsnap.com This process involves the Pinner reaction of valeronitrile with methanol (B129727) in the presence of hydrogen chloride gas to form methyl pentanimidate hydrochloride. google.comdissertationtopic.net The resulting imido ester is then reacted with glycine. banglajol.info The intermediate, (pentanimidoylamino)acetic acid, undergoes cyclization, chlorination, and formylation in a one-pot synthesis using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). dissertationtopic.net

Another pathway from valeronitrile involves its conversion to methyl pentanimidate hydrochloride, which is then condensed with dihydroxyacetone, followed by chlorination and oxidation to yield BCFI. google.com

Synthesis from Glycine:

A streamlined one-pot synthesis starts with glycine and methyl pentanimidate. google.com Glycine is reacted with methyl pentanimidate in the presence of a base like sodium hydroxide (B78521) in methanol. banglajol.info The resulting (pentanimidoylamino)acetic acid is then subjected to the Vilsmeier-Haack reaction with POCl₃ and DMF in a suitable solvent like toluene (B28343) to yield BCFI. dissertationtopic.netquickcompany.in

Synthesis from Pentamidine Hydrochloride:

An alternative route utilizes the condensation of pentamidine hydrochloride with glyoxal. google.comchemicalbook.com The reaction is carried out at a controlled pH of 6.0-7.5. google.com The resulting intermediate, 2-butyl-1H-imidazol-5(4H)-one, is then dehydrated. The final step involves reacting this ketone with N,N-dimethylformamide in the presence of phosphorus oxychloride to produce BCFI. google.comchemicalbook.comchemicalbook.com

A summary of common reaction conditions for the Vilsmeier-Haack step is presented below:

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Reported Yield |

|---|---|---|---|---|---|

| (Pentanimidoylamino)acetic acid | POCl₃, DMF | Toluene | 100°C | 2 hours | ~83% |

| 2-Butyl-1H-imidazol-5(4H)-one | POCl₃, DMF | Toluene | 100-105°C | Not Specified | High |

| Glycine and Methyl Pentanimidate | POCl₃, DMF, NaOH | Methanol, Toluene | 30-100°C | 5-6 hours | 70-75% |

Advanced Synthetic Control and Yield Optimization Strategies

Significant research has focused on optimizing the synthesis of BCFI to improve yield, purity, and process safety, particularly for industrial-scale production.

Catalytic Innovations: The introduction of catalysts has shown to accelerate the Vilsmeier-Haack reaction. For instance, the use of a triflate catalyst, such as copper(II) trifluoromethanesulfonate, can significantly improve the yield and purity of BCFI. google.comgoogle.compatsnap.com The addition of a small amount of copper(II) triflate has been reported to reduce the reaction time for formylation from 3 hours to 90 minutes.

Control of Reaction Parameters: Precise control over reaction conditions is crucial for maximizing yield. In the synthesis from pentamidine hydrochloride, maintaining the pH between 6.0 and 7.5 during the initial condensation is critical; a lower pH slows the reaction, while a higher pH leads to more impurities. google.com In the Vilsmeier-Haack step, the molar ratio of reactants, such as (pentanimidoylamino)acetic acid to POCl₃ and DMF, has been optimized to be approximately 1:2.8:3.0 for higher yields. dissertationtopic.net Temperature control is also vital, with the addition of DMF often carried out at a lower temperature before heating the reaction mixture to around 100°C. dissertationtopic.netquickcompany.in

The following table summarizes some optimization strategies and their effects:

| Strategy | Key Parameters/Reagents | Observed Improvement |

|---|---|---|

| Catalysis | Copper(II) trifluoromethanesulfonate | Reduced reaction time, improved yield and purity. google.com |

| One-Pot Synthesis | Glycine, Methyl Pentanimidate, POCl₃, DMF | Simplified process, increased overall yield from 55% to 69%. dissertationtopic.net |

| pH Control | pH maintained at 6.0-7.5 in condensation step | Higher reaction speed and yield, fewer impurities. google.com |

| Stoichiometric Ratios | Optimized molar ratios of reactants in Vilsmeier-Haack reaction | Increased yield of BCFI. dissertationtopic.net |

Byproduct Formation and Purification Challenges in Synthesis

The synthesis of BCFI is often accompanied by the formation of byproducts, which necessitates robust purification methods to achieve the high purity required for pharmaceutical applications (typically >99.5%). quickcompany.in

Common Byproducts: A key impurity is the corresponding 4,5-dichloro derivative, which can form if the stoichiometry of the chlorinating agent (POCl₃) is not carefully controlled. Other potential impurities include N-formyl byproducts and unreacted starting materials or intermediates like 2-butyl-4-chloroimidazole. In syntheses starting from glycine, if the initial reaction with methyl pentanimidate is incomplete, residual glycine can lead to downstream impurities.

Purification Techniques: The primary method for purifying crude BCFI is crystallization. google.com After quenching the reaction mixture in ice water, the product is typically extracted into an organic solvent like toluene. quickcompany.in The pH of the aqueous layer is often adjusted to 1-2 to prevent the material from becoming sticky and to improve extraction efficiency. google.com The organic layer is then washed, dried, and concentrated. quickcompany.in Crystallization is induced by cooling the concentrated solution, often to temperatures as low as -20°C, to maximize the recovery of the solid product. google.com The resulting crystals are then filtered and washed with a cold solvent, such as chilled toluene, to remove residual impurities. banglajol.infoquickcompany.in The use of a filter aid like diatomaceous earth (hi-flow) during the workup can also facilitate the removal of solid byproducts and improve filtration. google.comquickcompany.in

The table below lists common impurities and corresponding control or purification strategies:

| Impurity/Challenge | Origin | Control/Purification Strategy |

|---|---|---|

| 4,5-Dichloro derivative | Excess chlorinating agent (POCl₃) | Strict stoichiometric control of POCl₃. |

| 2-Butyl-4-chloroimidazole | Incomplete formylation | Palladium-catalyzed hydrogenation can selectively reduce this byproduct. |

| N-Formyl byproducts | Side reactions during formylation | Purification by crystallization. |

| Sticky product during workup | Nature of crude product mixture | Adjusting pH to 1-2 during aqueous workup. google.com |

Iii. Advanced Analytical Characterization of Einecs 272 470 7

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of Docusate (B154912) sodium. Techniques like NMR and Mass Spectrometry provide unambiguous evidence of its identity and composition.

¹H NMR: The proton NMR spectrum of Docusate sodium shows characteristic signals corresponding to the two 2-ethylhexyl ester groups. The signals for the numerous methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethylhexyl chains typically appear as complex multiplets in the upfield region (approx. 0.8-1.6 ppm). The protons on the carbon adjacent to the ester oxygen (-OCH2-) are shifted downfield.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation, with distinct signals for the carbonyl carbon of the ester groups, the carbons of the sulfonate group, and the aliphatic carbons of the ethylhexyl chains. nih.gov Studies involving the synthesis of new metformin (B114582) salts have used ¹H and ¹³C NMR to confirm the successful formation of Metformin docusate, demonstrating the utility of NMR in tracking the docusate moiety through chemical reactions. acs.org

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of Docusate sodium, aiding in its identification and quantification, especially at low concentrations. The molecule has a molecular weight of 444.56 g/mol . sigmaaldrich.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly sensitive method. In negative ionization mode, the docusate anion is readily detected. A common method involves monitoring the MS/MS transition of the parent ion with a mass-to-charge ratio (m/z) of 421 to a specific fragment ion, such as m/z 81. This technique has been successfully applied to quantify docusate in complex matrices like soil and seafood, where an isotopically labeled internal standard (e.g., docusate-d34) can be used to improve accuracy. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatography is the cornerstone for assessing the purity of Docusate sodium and for separating it from impurities, related substances, or other components in a formulation.

Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of Docusate sodium. A variety of methods have been developed, differing in column chemistry, mobile phase composition, and detection.

A typical HPLC system for Docusate sodium utilizes a C18 or C22 column. mtc-usa.comnih.gov Due to the lack of a strong UV chromophore, detection is often performed at a low wavelength, such as 210 nm or 214 nm. mtc-usa.comnih.gov To achieve good peak shape and retention for the anionic docusate molecule, ion-pairing agents or buffered mobile phases are often required.

One established method uses a C22 column with a mobile phase of acetonitrile (B52724) and water (70:30) containing 0.005 M tetrabutylammonium (B224687) phosphate (B84403) as an ion-pairing agent, allowing for the separation of docusate sodium from other components in capsule formulations. nih.gov Another approach uses a C18 column with a gradient of ammonium (B1175870) acetate-buffered water and acetonitrile, which effectively separates Docusate sodium from preservatives like methylparaben. mtc-usa.commtc-usa.com

Table 1: Example HPLC Method Parameters for Docusate Sodium Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Cogent Bidentate C18™, 4µm mtc-usa.com | C22 nih.gov |

| Mobile Phase | A: DI Water/10mM NH₄OAc B: 95% ACN/5% Solvent A mtc-usa.com | Acetonitrile:Water (70:30) with 0.005M Tetrabutylammonium Phosphate nih.gov | | Flow Rate | 1.0 mL/min mtc-usa.com | 1.8 mL/min nih.gov | | Detection | UV @ 210 nm mtc-usa.com | UV @ 214 nm nih.gov | | Temperature | 40°C mtc-usa.com | Not Specified |

While HPLC is more common for the parent compound, Gas Chromatography (GC) is specified in pharmacopeial methods for the determination of related non-ionic substances. uspbpep.com The European Pharmacopoeia describes a method for analyzing related substances that involves a column packed with basic aluminum oxide for sample cleanup, followed by GC analysis with a flame ionization detector (FID). uspbpep.com

The GC conditions specified include a column temperature of 230°C and an injector/detector temperature of 280°C, using nitrogen as the carrier gas. uspbpep.com Furthermore, GC coupled with Mass Spectrometry (GC-MS) has been used as a screening tool for identifying undeclared active ingredients, including docusate salts, in various supplements. researchgate.net The ECHA registration dossier for docusate sodium also references GC procedures for analyzing the substance, indicating its absorption and metabolism in biological systems. europa.eu

Method Development for Complex Mixture Analysis

Analyzing Docusate sodium in complex matrices such as pharmaceutical products, food, or environmental samples requires robust method development to ensure specificity, accuracy, and precision.

For pharmaceutical dosage forms like soft gelatin capsules, methods have been developed to separate the active ingredient from excipients and degradation products. nih.gov A Quality by Design (QbD) approach has been used to optimize an RP-HPLC method for a combination product containing Calcium Dobesilate and Docusate Sodium, ensuring the method is robust and reliable. researchgate.net

In environmental analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method has been combined with LC-MS/MS to quantify docusate in soil samples. researchgate.net This approach is designed to efficiently extract the analyte while minimizing matrix effects, which is crucial for achieving low detection limits (LOD) in the nanogram-per-milliliter range. researchgate.net Similar LC-MS/MS methods have been developed for quantifying docusate residues in seafood. sigmaaldrich.comscientificlabs.co.uk These methods highlight the need for tailored sample preparation and highly sensitive detection systems when dealing with trace levels of the compound in complex biological or environmental matrices.

Iv. Chemical Reactivity and Stability Investigations of Einecs 272 470 7

Reactivity Profiles of Aromatic Diamine and Epoxy Moieties

The curing reaction of epoxy resins with aromatic amines like 4,4'-diaminodiphenylmethane (DDM) is a complex process involving the nucleophilic addition of the amine groups to the electrophilic epoxy rings. This reaction leads to the formation of a highly cross-linked, three-dimensional polymer network, which imparts desirable thermal and mechanical properties to the final material. hanepoxy.netnih.govrsc.org

The reactivity of this system is governed by several factors. Aromatic amines are generally less reactive than their aliphatic counterparts due to the lower nucleophilicity of the amine groups, which results from the electron-withdrawing nature of the aromatic ring. rsc.org This lower reactivity necessitates elevated temperatures to achieve a complete cure. rsc.org The reaction is also autocatalytic in nature. rsc.orgnasa.gov The hydroxyl groups formed during the initial ring-opening of the epoxy group can catalyze subsequent reactions by forming a hydrogen bond with the oxygen atom of an unreacted epoxy group, thereby promoting the nucleophilic attack of another amino group. rsc.orgCurrent time information in US.

The curing process can be monitored using techniques like Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC). researchgate.netscielo.br DSC studies on similar epoxy-DDM systems have determined the activation energy (Ea) for the curing reaction to be in the range of 47.2 to 63.84 kJ/mol, depending on the specific epoxy and analytical method used. researchgate.neteuropa.eu For instance, a study on a trifunctional epoxy resin cured with DDM reported an activation energy of approximately 55.1 kJ/mol. scielo.br Another investigation on a bio-based epoxy with DDM found the activation energy to be around 60.09 kJ/mol using the Kissinger method and 63.84 kJ/mol with the Ozawa method. scielo.br

The table below summarizes kinetic parameters for the curing reaction of various epoxy systems with aromatic diamines, providing insight into the reactivity of the functional moieties present in EINECS 272-470-7.

| Epoxy System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| Trifunctional Epoxy Resin | DDM | DSC | 55.1 | scielo.br |

| Bio-based Epoxy (TEEP) | DDM | Kissinger | 60.09 | scielo.br |

| Bio-based Epoxy (TEEP) | DDM | Ozawa | 63.84 | scielo.br |

| DGEBA | DDM | Arrhenius Plot (DSC) | 47.2 | europa.eu |

| TGDDM | DICY | Kissinger (Process 1) | 69.7 | nasa.gov |

| TGDDM | DICY | Kissinger (Process 2) | 88.7 | nasa.gov |

Stability Under Diverse Environmental Conditions

The stability of epoxy resins cured with aromatic diamines is a critical factor for their application in various environments. Generally, these materials exhibit good thermal stability and chemical resistance due to their highly cross-linked aromatic structure. nih.govresearchgate.net

Thermal Stability: Epoxy resins cured with aromatic amines like DDM demonstrate high thermal stability. scielo.br Thermogravimetric analysis (TGA) of a trifunctional epoxy resin cured with DDM showed a thermal decomposition onset temperature of around 350°C. scielo.br Another study on a tetrafunctional epoxy resin (TGDDM) modified with a liquid crystalline epoxy and cured with an aromatic diamine (DDS) indicated improved thermal stability, with decomposition temperatures (T0.05) as high as 369°C. sci-hub.se The addition of fillers can also influence thermal stability; for example, the incorporation of γ-Al2O3 and ZnO particles has been shown to increase the thermal stability of epoxy resins up to 250°C. specialchem.com

Hydrolytic Stability: Amine-cured epoxy systems are known to have better hydrolytic stability compared to those cured with anhydrides. mdpi.com This is because the ester linkages formed in anhydride-cured epoxies are more susceptible to hydrolysis. mdpi.com However, exposure to moisture, especially at elevated temperatures, can still affect the properties of amine-cured epoxies. Water absorption can lead to plasticization, which lowers the glass transition temperature (Tg) and can reduce mechanical properties like tensile strength and modulus. mdpi.com For example, one study showed that immersion in water at 70°C for 500 hours resulted in a decrease in the Tg of a DDM-cured epoxy from 143°C to 119°C. mdpi.com Despite this, there is generally no evidence of irreversible chemical bond hydrolysis in amine-cured epoxies under typical service conditions. Current time information in US.

Photochemical Stability (UV Degradation): Exposure to ultraviolet (UV) radiation can lead to the degradation of epoxy-amine networks. This photodegradation often involves photo-oxidative reactions that can cause chain scission and the formation of chromophoric groups, leading to discoloration (yellowing) and a decline in mechanical properties. acs.orgmdpi.com The degradation process can be initiated at various sites within the polymer network, including the aromatic ether linkages and the amine crosslinks. rsc.org Studies on DGEBA-based epoxy resins cured with different amines have shown that the type of amine hardener significantly influences the material's resistance to UV radiation. mdpi.com For instance, an epoxy cured with an aromatic diamine (DDS) showed a significant mass loss of 14.04% after 500 hours of UV exposure, which was attributed to the low photochemical stability of the C-S bond in the hardener. mdpi.com

The table below presents data on the stability of aromatic amine-cured epoxy systems under different environmental conditions.

| Epoxy System | Condition | Observation | Reference |

|---|---|---|---|

| Trifunctional Epoxy/DDM | Thermal (TGA) | Decomposition onset at 350°C | scielo.br |

| TGDDM/DDS/LCE | Thermal (TGA) | Decomposition onset (T0.05) up to 369°C | sci-hub.se |

| DGEBA/DDM | Hydrolytic (70°C water, 500h) | Tg decreased from 143°C to 119°C | mdpi.com |

| Epoxy/DDS | UV Exposure (500h) | 14.04% mass loss | mdpi.com |

| AG-80/m-XDA Buoyancy Material | Water Absorption | Saturated water absorption of 1.23% | researchgate.net |

Degradation Mechanisms and Kinetic Studies

The degradation of epoxy-amine networks is a complex process that can proceed through various mechanisms depending on the environmental stressor. Kinetic studies, often employing thermogravimetric analysis (TGA), are crucial for understanding the rate of degradation and predicting the service life of these materials.

Thermal Degradation Mechanism: The thermal degradation of amine-cured epoxy resins typically occurs in multiple steps. For a tetrafunctional epoxy (TGDDM), the degradation is initiated by the elimination of water from secondary alcohol groups at around 260°C. frontiersin.org This is followed by the breaking of less stable bonds, such as allyl-amine and allyl-ether bonds, with the more stable alkyl-aryl bonds breaking at higher temperatures (above 365°C). frontiersin.org In an inert atmosphere, the thermal decomposition of carbon fiber reinforced epoxy composites has been observed to occur in three stages, starting with drying and carbon dioxide escape, followed by the decomposition of the epoxy resin, and finally the formation of phenol (B47542) and other products at higher temperatures. hanepoxy.net

Kinetic Models of Degradation: Several kinetic models, such as the Kissinger, Friedman, and Ozawa methods, are used to analyze TGA data and determine the kinetic parameters of thermal degradation, including the activation energy (Ea). hanepoxy.netresearchgate.net These model-free isoconversional methods allow for the calculation of Ea without assuming a specific reaction model. nasa.govresearchgate.net For a carbon fiber/epoxy resin composite, the activation energy for the main degradation stage in an inert atmosphere was determined to be in the range of 170-190 kJ/mol using these methods. hanepoxy.net Another study on the thermal degradation of an epoxy-anhydride resin found that the kinetics could be described by a simple reaction-order model. scielo.br In-situ FTIR spectroscopy has also been employed to study the thermo-oxidative degradation of epoxy resins, allowing for a detailed description of the process in terms of both kinetics and mechanisms. nih.gov

The table below provides a summary of kinetic parameters related to the thermal degradation of various epoxy systems.

| Material | Atmosphere | Kinetic Method | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| Carbon Fiber/Epoxy Composite (Stage 2) | Inert | Kissinger | 177.3 | hanepoxy.net |

| Carbon Fiber/Epoxy Composite (Stage 2) | Inert | Friedman | 189.5 | hanepoxy.net |

| Carbon Fiber/Epoxy Composite (Stage 2) | Inert | Ozawa | 189.6 | hanepoxy.net |

| Carbon Fiber/Epoxy Composite (Stage 2) | Air | Kissinger | 170.8 | hanepoxy.net |

| Carbon Fiber/Epoxy Composite (Stage 2) | Air | Friedman | 180.7 | hanepoxy.net |

| Carbon Fiber/Epoxy Composite (Stage 2) | Air | Ozawa | 181.1 | hanepoxy.net |

V. Environmental Fate and Biogeochemical Cycling of Einecs 272 470 7

Environmental Persistence Modeling and Assessment

In the absence of extensive empirical data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models are crucial for predicting the environmental behavior of chemical substances. nih.govtandfonline.com These in silico tools are used in regulatory frameworks to screen for compounds that may be Persistent, Bioaccumulative, and Toxic (PBT). nih.govresearchgate.net

QSAR models provide predictive insights into a chemical's properties based on its molecular structure. qsartoolbox.org For PBT assessment, a key parameter is the octanol-water partition coefficient (log Kₒw), which indicates a substance's potential to bioaccumulate in organisms. The aromatic amine component, 4-[(4-aminophenyl)methyl]aniline, has a predicted XLogP3 value of 1.6, which suggests a low potential for bioaccumulation. nih.gov While specific experimental or model data for the log Kₒw of 2-(butoxymethyl)oxirane is limited in the provided context, its structure as a relatively small ether suggests it would not have a high log Kₒw value. Biotransformation processes are also a key determinant for bioaccumulation assessment. nih.gov

| Parameter | QSAR Model Type | Relevance to Environmental Persistence |

|---|---|---|

| Persistence (P) | Biodegradation Models | Predicts the likelihood and rate of degradation by microorganisms. |

| Bioaccumulation (B) | Log Kₒw Estimation Models (e.g., XLogP3) | Estimates the tendency of a substance to partition from water into lipids, indicating potential accumulation in biota. nih.gov |

| Toxicity (T) | Ecotoxicity Models | Predicts adverse effects on aquatic organisms (e.g., fish, daphnia, algae). |

Predictive models for biodegradability classify substances based on their chemical structures and the presence of functional groups that are either susceptible or resistant to microbial attack. nih.govsemanticscholar.org These models are trained on extensive datasets of chemicals with known biodegradation rates.

The biodegradability of EINECS 272-470-7 can be inferred from its components. Aromatic amines, particularly complex ones, often show resistance to rapid biodegradation. nih.govresearchgate.net Conversely, aliphatic ethers and epoxides can be degraded by microorganisms. Predictive models would analyze features such as the presence of aromatic rings, amine groups, and ether linkages to estimate a biodegradation timeline. nih.gov The presence of the 4-[(4-aminophenyl)methyl]aniline component suggests that the substance as a whole may not be readily biodegradable and could persist in the environment.

| Structural Feature (from this compound components) | General Impact on Biodegradability | Rationale |

|---|---|---|

| Aromatic Amine | Decreases Likelihood | Aromatic rings and certain amine functionalities can be recalcitrant to microbial enzymes. nih.gov |

| Epoxide Ring | Increases Likelihood | The strained ring is susceptible to enzymatic hydrolysis (e.g., by epoxide hydrolases), initiating degradation. nih.govnih.gov |

| Ether Linkage | Variable | Aliphatic ethers can be cleaved by specific microbial enzymes, though they are generally more stable than esters. |

Environmental Distribution and Transport Mechanisms

The environmental distribution of this compound is dictated by the physicochemical properties of its precursor molecules. The final reaction product will likely exhibit a complex partitioning behavior, influenced by the properties of both its polar and non-polar components.

Partitioning in Environmental Compartments:

Water: 2-Propenoic acid (acrylic acid) is highly soluble in water, suggesting that fractions of the substance containing unreacted acrylic acid or hydrophilic reaction products will predominantly partition to the aqueous phase. dcceew.gov.aualberta.ca Acrylic acid is readily biodegradable in water and soil. dcceew.gov.auinchem.org 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane) is also water-soluble and considered slightly hazardous to water. penpet.com The brominated phenols, 2,4,6-tribromophenol (B41969) (TBP) and 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPA), have lower water solubility and tend to adsorb to particulate matter. oecd.orgnih.gov TBP has been detected in various water bodies. oecd.org

Soil and Sediment: The brominated components, TBP and TBBPA, are known to partition to soil and sediments due to their hydrophobic nature. oecd.orgnih.govnih.gov If released to soil, a significant percentage of TBP is expected to remain in the soil. oecd.org Similarly, TBBPA is found in soil and sediments, particularly near manufacturing and e-waste recycling facilities. nih.gov The acrylic polymer components may also partition to soil. canada.ca

Transport Mechanisms:

The transport of this compound in the environment is a multimodal process:

Atmospheric Transport: The presence of TBBPA and TBP in the atmosphere indicates that these components, and potentially the complex substance itself if it has volatile fractions, can undergo long-range atmospheric transport. nih.govnih.govuri.edu

Hydrological Transport: Due to the water solubility of acrylic acid and trimethylolpropane, hydrological transport via rivers, groundwater, and ocean currents is a likely pathway for the more soluble fractions of the substance. dcceew.gov.aualberta.ca

Sorption and Sedimentation: The hydrophobic brominated phenols will tend to adsorb to organic matter in soil and sediment, limiting their mobility in water but facilitating their transport with suspended particles. oecd.orgnih.gov

Interactive Data Table: Environmental Distribution of this compound Constituents

| Constituent | Primary Environmental Compartment(s) | Key Transport Mechanisms |

| 2-Propenoic acid (Acrylic acid) | Water | Hydrological transport, Biodegradation |

| 2,4,6-Tribromophenol (TBP) | Soil, Sediment, Water, Air | Sorption, Atmospheric transport |

| 2,2',6,6'-Tetrabromo-4,4'-isopropylidenediphenol (TBBPA) | Soil, Sediment, House Dust, Air | Sorption, Long-range atmospheric transport |

| 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (Trimethylolpropane) | Water | Hydrological transport |

Advanced Methodologies for Environmental Monitoring

The complexity of this compound necessitates advanced analytical techniques for its detection and quantification in environmental matrices. Monitoring efforts would likely target the individual precursor substances or specific reaction products.

Chromatographic and Spectrometric Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of brominated flame retardants like TBP and TBBPA in various environmental samples, including air, water, and soil. nih.govuri.edunih.gov For TBBPA analysis, a derivatization step is often required. nih.govuri.edu GC-MS can also be used for the identification of acrylate (B77674) and methacrylate (B99206) polymers. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of less volatile and more polar compounds. It has been applied to the quantification of TBBPA and its derivatives in sewage sludge and sediment. nih.gov High-performance liquid chromatography (HPLC) is a reported method for determining acrylates in environmental water samples. e3s-conferences.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS): For complex mixtures like this compound, HRMS can provide more detailed information on the composition and help in identifying unknown reaction products. azolifesciences.com

Two-Dimensional Gas Chromatography (GCxGC): This technique offers enhanced separation capabilities for analyzing complex mixtures of organic pollutants. azolifesciences.com

Biosensors and Other Advanced Methods:

Biosensors: There is growing research into the development of biosensors for the rapid and sensitive detection of brominated flame retardants. frontiersin.org These offer a promising alternative to traditional chromatographic methods for screening purposes. frontiersin.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While primarily used for elemental analysis, ICP-MS can be coupled with other techniques to provide information on brominated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for structural elucidation of the complex reaction products within the this compound mixture. azolifesciences.com

Interactive Data Table: Advanced Monitoring Methods for this compound Constituents

| Analytical Technique | Target Constituent(s) | Environmental Matrix |

| Gas Chromatography-Mass Spectrometry (GC-MS) | TBP, TBBPA, Acrylates | Air, Water, Soil, Sediment |

| Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC) | TBBPA, Acrylates | Water, Sewage Sludge, Sediment |

| High-Resolution Mass Spectrometry (HRMS) | Complex mixture | Various |

| Two-Dimensional Gas Chromatography (GCxGC) | Complex mixture | Various |

| Biosensors | TBP, TBBPA | Water |

Vi. Research into Applications of Einecs 272 470 7 in Materials Science and Industrial Chemistry

Investigations into Polymerization Reactions and Material Properties

The aromatic diamine component of EINECS 272-470-7, 4,4'-methylenebis(aniline) (MDA), is a well-established curing agent for epoxy resins. multichemindia.com The amine groups of MDA react with the epoxide rings of epoxy resins in a polyaddition reaction, leading to the formation of a highly cross-linked, three-dimensional polymer network. evitachem.com This cross-linking process transforms the liquid resin into a hard, infusible solid with excellent mechanical strength, thermal stability, and chemical resistance. multichemindia.com

The presence of the 2-(butoxymethyl)oxirane component within the this compound structure suggests a potential for co-polymerization, where it can react with the amine groups or other epoxy resins in the formulation. This could influence the curing kinetics and the final properties of the cured material. While specific research data on this compound is limited, the properties of epoxy resins cured with structurally similar aromatic diamines provide insight into its potential performance.

Table 1: Comparative Properties of Epoxy Resins Cured with Aromatic Diamine Hardeners (Analogous Systems)

| Property | 4,4'-Methylenebis(aniline) (MDA) Cured Epoxy | 4,4'-Methylenebis(2,6-diethylaniline) Cured Epoxy | Expected Performance with this compound |

|---|---|---|---|

| Glass Transition Temperature (Tg) | High | Very High | High |

| Mechanical Strength | Excellent | Excellent | Excellent |

| Moisture Absorption | Moderate | Low | Moderate to Low |

Development in Specialty Chemical Manufacturing

This compound serves as an intermediate in the manufacturing of other complex chemical substances. europa.eu Its reactive amine and epoxy functionalities make it a versatile building block for creating polymers with tailored properties. For instance, it can be used in the synthesis of polyamides, polyimides, and other high-performance polymers where a combination of toughness, thermal stability, and chemical resistance is required. hmdb.ca The manufacturing of such specialty chemicals often involves multi-step synthesis processes where this compound is introduced to impart specific characteristics to the final product.

Advanced Adhesive Formulations

The properties that make this compound a suitable component for high-performance composites also lend themselves to the formulation of advanced adhesives. Epoxy-based adhesives are widely used in industries such as aerospace, automotive, and electronics due to their strong bonding capabilities and environmental resistance. The aromatic diamine portion of this compound can contribute to a high-density cross-linked network, resulting in adhesives with high cohesive strength and thermal stability. multichemindia.comhmdb.ca The inherent epoxy group in its structure could also enhance adhesion to various substrates by providing additional reactive sites for chemical bonding at the adhesive-substrate interface. While specific formulations containing this compound are proprietary, the use of similar aromatic amines in structural adhesives is well-documented. multichemindia.comhmdb.ca

This table outlines the expected contributions based on the chemical nature of the compound's components.

Vii. Computational Chemistry Approaches for Understanding Einecs 272 470 7

Molecular Modeling and Simulation for Structural and Electronic Properties

Molecular modeling and simulation techniques allow for the detailed examination of the individual components of EINECS 272-470-7, providing insights that are not easily accessible through experimental means alone.

For the aromatic diamine component, 4,4'-methylenedianiline (B154101) (MDA), quantum chemical methods have been employed to understand its formation and structure. nih.gov The G3MP2B3 composite quantum chemical method, for instance, has been used to propose a molecular mechanism for the synthesis of 4,4'-MDA from aniline (B41778) and formaldehyde. nih.gov Such calculations can determine thermochemical properties like the standard enthalpy of formation, entropy, and heat capacity for reactants and intermediates in the gas phase. nih.gov

Computational strategies, including Density Functional Theory (DFT) and molecular dynamics simulations, have been critical in characterizing the different regioisomers of MDA (e.g., 2,2'-, 2,4'-, and 4,4'-MDA). nih.govacs.orgacs.org These methods help in determining the structures of precursor and fragment ions observed in mass spectrometry, elucidating fragmentation mechanisms, and understanding the conformational possibilities of the molecule. nih.govacs.orgacs.org For example, computational conformational searches can generate possible structures for protonated isomers, and their relative energies and collision cross-section (CCS) values can be calculated to compare with experimental data from ion mobility-mass spectrometry. acs.org

For the epoxy component, 2-(butoxymethyl)oxirane (a glycidyl (B131873) ether), all-atom molecular dynamics (MD) simulations are a relevant approach. mdpi.com MD simulations have been used to investigate the thermal responses of poly(glycidyl ether)s in aqueous solutions. mdpi.combohrium.com These simulations can reveal changes in the polymer's radius of gyration (Rg), the formation and breaking of hydrogen bonds between the polymer and water, and the nature of water-solvation shells at different temperatures. mdpi.combohrium.com While these studies are on polymers, the underlying force-field parameters and simulation methodologies are directly applicable to understanding the molecular behavior of the monomeric 2-(butoxymethyl)oxirane component, particularly its interactions in various environments. Molecular docking and MD simulations have also been used to study the interaction of other oxirane derivatives with biological targets, assessing the stability of the resulting complexes. nih.gov

Below is a table summarizing the application of these computational methods to the components of this compound and related molecules.

Table 1: Molecular Modeling and Simulation Methods

| Computational Method | Target Molecule/Class | Properties Investigated | Key Findings |

|---|---|---|---|

| G3MP2B3 Quantum Chemistry | 4,4'-Methylenedianiline (MDA) | Reaction mechanism, Thermochemistry | Elucidation of an eight-step reaction pathway for MDA formation; calculation of enthalpy, entropy, and heat capacity. nih.gov |

| Density Functional Theory (DFT) | MDA Isomers, Oxirane Derivatives | Molecular geometry, Electronic structure, Vibrational frequencies | Determination of stable conformations, ion structures, and fragmentation pathways; analysis of frontier molecular orbitals. nih.govacs.orgnih.gov |

| All-Atom Molecular Dynamics (MD) Simulation | MDA Isomers, Poly(glycidyl ether)s | Conformational dynamics, Solvation, Thermal response | Characterization of molecular shapes and flexibility; understanding of polymer coil-globule transitions and hydrogen bonding networks. acs.orgmdpi.combohrium.com |

| Molecular Docking | Oxirane Derivatives | Binding affinity, Interaction with biological targets | Investigation of potential binding modes and interactions with enzyme active sites. nih.gov |

Predictive Algorithms for Chemical Behavior

Predictive algorithms, often leveraging machine learning and quantitative structure-activity/property relationships (QSAR/QSPR), are essential for forecasting the chemical behavior of substances like this compound. These models use the molecular structure of a compound to predict its physicochemical properties, environmental fate, and biological activity.

The Quantitative Structure-Property Relationship (QSPR) approach is a well-established method for predicting material properties. urfu.ru By identifying relationships between molecular features (descriptors) and macroscopic properties, QSPR models can estimate values for endpoints such as boiling point, vapor pressure, and water solubility. urfu.ru For the components of this compound, QSPR could predict their environmental distribution, such as partitioning between water, soil, and air. For MDA, its distribution in the environment is known to be primarily into water and subsequently into sediment and soil, a behavior that can be modeled using its physicochemical properties. nih.gov

More advanced predictive modeling integrates machine learning (ML) algorithms, which can identify complex, non-linear relationships within large datasets. researchgate.net Techniques like neural networks and gradient boosting decision trees can be trained on existing chemical data to predict a wide range of behaviors. mdpi.com For example, a machine learning model trained on solvation energies from quantum chemistry calculations can be used to screen hundreds of potential solvents for a specific application. energy.gov Such models could be applied to predict the reactivity or degradation pathways of the amine and epoxy components of this compound under various environmental conditions.

A specific application of predictive modeling is the development of physiologically based pharmacokinetic (PBPK) models. A PBPK model was developed for MDA to estimate its absorption, distribution, metabolism, and excretion in humans. nih.gov This type of model integrates physiological parameters with chemical-specific data to simulate the concentration of the chemical and its metabolites in different body tissues over time, providing a powerful tool for predicting potential biological effects without extensive testing. nih.gov

The following table outlines various predictive algorithms and their potential applications in understanding the chemical behavior of the components of this compound.

Table 2: Predictive Algorithms for Chemical Behavior

| Algorithm / Model Type | Predicted Behavior / Property | Application to this compound Components |

|---|---|---|

| Quantitative Structure-Property Relationship (QSPR) | Physicochemical properties (e.g., boiling point, solubility, vapor pressure) | Forecasting the environmental partitioning and fate of 4,4'-MDA and 2-(butoxymethyl)oxirane. urfu.ru |

| Machine Learning (e.g., Neural Networks, Decision Trees) | Reactivity, Catalytic activity, Environmental degradation, Toxicity | Predicting reaction outcomes, photocatalytic efficiency, and potential for biodegradation or bioaccumulation. researchgate.netmdpi.com |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Absorption, Distribution, Metabolism, Excretion (ADME) | Estimating internal exposure levels and metabolite formation of 4,4'-MDA in biological systems. nih.gov |

| Molecular Transformer | Chemical reaction outcomes | Predicting the products of reactions involving the amine or epoxy functional groups under various conditions. researchgate.net |

Viii. Regulatory Science and Research Implications for Einecs 272 470 7

Research Context within Chemical Regulatory Frameworks

The regulation of chemical substances within the European Union is primarily governed by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging) regulations. cnrs.frisprambiente.gov.it These frameworks necessitate a thorough understanding of a substance's properties to ensure its safe use, placing significant emphasis on substance identification and evaluation. cnrs.frreach-metals.eu

Unambiguous substance identification is a cornerstone of the REACH and CLP regulations to ensure that all data pertains to the correct substance. cnrs.frmolybdenumconsortium.org For a substance like EINECS 272-470-7, identification is not based on a single identifier but a collection of information. intertek.com The European Chemicals Agency (ECHA) provides detailed guidance on the identification and naming of substances to aid manufacturers and importers in this process. tuv.comregulatorscompanion.inforeach-clp-biozid-helpdesk.de

A substance is defined not just as a pure chemical compound but as a product of a chemical reaction, which may include multiple constituents, additives, and impurities. cnrs.fr For "well-defined substances," the qualitative and quantitative composition is known, whereas for "UVCB substances" (substances of Unknown or Variable composition, Complex reaction products or Biological materials), the composition is more complex and less consistent. cnrs.frresearchgate.net this compound is identified as a dual-component substance, pointing towards a more complex identity that requires careful characterization. vulcanchem.com

Key identifiers for regulatory purposes are compiled in a registration dossier and include: reach.lu

EC Number (EINECS): 272-470-7

CAS Number: 68855-22-1

IUPAC Name: 4-[(4-aminophenyl)methyl]aniline;2-(butoxymethyl)oxirane vulcanchem.com

The process of classification under the CLP Regulation involves determining the intrinsic hazardous properties of a substance based on available data. reach.luhsa.ie This can be a "harmonised classification," which is decided at the EU level and is legally binding, or a "self-classification" performed by the manufacturer or importer when no harmonised classification exists. reach.lu Given the limited direct hazard data for this compound, its classification may rely on data from analogous substances or predictive methods. vulcanchem.com

| Identifier Type | Identifier | Source |

|---|---|---|

| EC Number | 272-470-7 | vulcanchem.com |

| CAS Number | 68855-22-1 | vulcanchem.com |

| IUPAC Name | 4-[(4-aminophenyl)methyl]aniline;2-(butoxymethyl)oxirane | vulcanchem.com |

| Molecular Formula | C20H28N2O2 | vulcanchem.com |

Substance Evaluation (SEv) under REACH is a process where Member States assess a substance to clarify whether its use poses a risk to human health or the environment. reach-metals.eucnrs.fr This evaluation is triggered by risk-based concerns and may lead to requests for additional information from the registrants, which can go beyond the standard data requirements. reach-metals.euflashpointsrl.com

For substances with significant data gaps, such as this compound, computational methods like Quantitative Structure-Activity Relationship (QSAR) models are crucial. nih.govtandfonline.com QSARs are predictive models that correlate the structural features of a chemical with its physicochemical properties and biological activities. nih.govumweltbundesamt.de They are particularly valuable in the assessment of Persistent, Bioaccumulative, and Toxic (PBT) properties, where experimental testing can be costly and time-consuming. tandfonline.comnih.gov

The regulatory framework endorses the use of such predictive tools to screen for environmental behavior. vulcanchem.com For instance:

Log KOW (Octanol-Water Partition Coefficient): This parameter, which indicates a substance's potential for bioaccumulation, can be predicted using models like KOWWIN within the EPISUITE™ software. vulcanchem.com

Biodegradability: Models such as BIOWIN can estimate the rate of a substance's degradation in the environment, which is a key factor in assessing its persistence. vulcanchem.com

The use of these research tools allows regulators to perform an initial assessment and prioritize substances for further investigation, even when experimental data is lacking. umweltbundesamt.de The results from these models can trigger the need for further experimental testing to verify the predicted concerns. reach-metals.eu

Identification of Research Data Gaps and Future Academic Directions

The reliance on predictive modeling for this compound highlights significant data gaps in its experimental profile. vulcanchem.com While QSAR models provide valuable initial insights, they are not a complete substitute for empirical data, and their predictions come with a degree of uncertainty. umweltbundesamt.de

Identified Data Gaps:

Toxicological and Ecotoxicological Data: There is a noted absence of direct experimental data on the toxicity of this compound to humans and environmental organisms. vulcanchem.com Current hazard classification is inferred from analogous compounds. vulcanchem.com

Environmental Fate: While biodegradability can be predicted, detailed experimental studies on its persistence, mobility, and degradation pathways in various environmental compartments (soil, water, air) are lacking. ecfr.gov

Physicochemical Properties: Although some basic properties are known, a comprehensive experimental characterization is needed to validate computational predictions and inform its environmental behavior.

Future Academic Directions: The identified data gaps for this compound, particularly as a UVCB substance, point toward several key areas for future research. acs.orgnih.gov

Advanced Analytical Characterization: A primary challenge for UVCB substances is their complex and variable composition. researchgate.netnih.gov Future research should focus on utilizing advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to better characterize the constituents of this compound. vulcanchem.comacs.org

Experimental Validation of QSAR Predictions: There is a critical need for experimental studies to validate the predictions made by QSAR models. This includes laboratory tests to determine key parameters like the octanol-water partition coefficient, water solubility, and degradation half-lives.

Toxicological and Ecotoxicological Testing: To move beyond reliance on analogue data, a tiered approach to toxicological testing should be implemented. This would involve a suite of in vitro and in vivo assays to determine specific endpoints such as acute toxicity, skin/eye irritation, mutagenicity, and reproductive toxicity. Ecotoxicity studies on representative aquatic and terrestrial organisms are also essential.

Environmental Fate and Behavior Studies: Research is needed to understand how this compound behaves in the environment. who.int This includes studies on its potential for long-range transport, its partitioning between different environmental media, and the identification of its degradation products. ecfr.gov

Development of Grouping and Read-Across Approaches: For complex substances like UVCBs, developing scientifically robust grouping and read-across methodologies is crucial. researchgate.net This involves grouping constituents based on structural similarity and toxicological properties to fill data gaps without testing every single component. nih.gov

Addressing these research areas will not only fill the specific data gaps for this compound but also contribute to the broader scientific understanding and regulatory management of complex chemical substances. acs.org

Q & A

Q. How should I address potential biases in computational modeling of this compound’s properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.